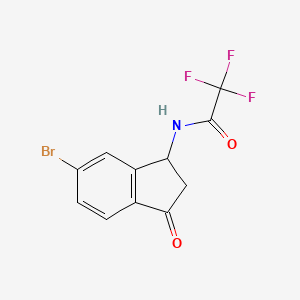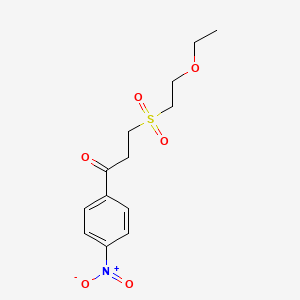![molecular formula C20H28NO4- B14284896 2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate CAS No. 136832-85-4](/img/structure/B14284896.png)
2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate is an organic compound with a complex structure that includes a piperidine ring, a phenyl group, and a carbonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Carbonate Ester Formation: The final step involves the reaction of the intermediate compound with a carbonate source, such as dimethyl carbonate, under basic conditions to form the carbonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonate ester group, where nucleophiles such as amines or thiols replace the carbonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Corresponding substituted products
Applications De Recherche Scientifique
2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-propanediol: A related compound with similar structural features but different functional groups.
2-Methyl-2-propyl-1,3-propanediol: Another similar compound with a different substitution pattern on the propyl group.
1-Propanol, 2-methyl-: Shares the methyl and propyl groups but lacks the piperidine and phenyl components.
Uniqueness
2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate is unique due to its combination of a piperidine ring, phenyl group, and carbonate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
136832-85-4 |
|---|---|
Formule moléculaire |
C20H28NO4- |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
[2-methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl] carbonate |
InChI |
InChI=1S/C20H29NO4/c1-5-17(22)20(9-11-21(4)12-10-20)16-8-6-7-15(13-16)18(14(2)3)25-19(23)24/h6-8,13-14,18H,5,9-12H2,1-4H3,(H,23,24)/p-1 |
Clé InChI |
YILCQWRBSSHARX-UHFFFAOYSA-M |
SMILES canonique |
CCC(=O)C1(CCN(CC1)C)C2=CC=CC(=C2)C(C(C)C)OC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)







![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)
![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)


